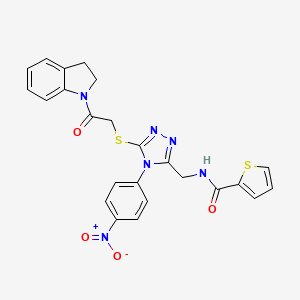
(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride, also known as S-methyl-PMK hydrochloride, is a chemical compound that is widely used in scientific research. It is a precursor to MDMA (3,4-methylenedioxymethamphetamine), a psychoactive drug that is commonly known as ecstasy. S-methyl-PMK hydrochloride is used to synthesize MDMA and other related compounds, and its properties make it an important tool in the study of the brain and behavior.
Applications De Recherche Scientifique
Spectroscopic Identification
In forensic science, (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride has been identified and studied through spectroscopic methods, including GC-MS, IR, NMR, and electronic absorption spectroscopy. This approach aids in the precise identification of various cathinones, an important class of compounds in forensic investigations (Nycz et al., 2016).
Synthesis and Antibacterial Evaluation
A study has been conducted on derivatives of pyrrolidin-2-one, including compounds structurally related to this compound. These derivatives have been synthesized and evaluated for their potential as antibacterial drugs. The study included an assessment of their chemical structure and in vitro antibacterial activity (Devi et al., 2018).
Stereoselective Synthesis in Antibiotic Development
The stereoselective synthesis of this compound has been crucial in the development of antibiotics, particularly for PF-00951966, a fluoroquinolone antibiotic. This compound is significant in treating respiratory tract infections, including multidrug-resistant organisms. The study outlines an efficient synthesis process crucial for pharmaceutical development (Lall et al., 2012).
Pharmaceutical Intermediates and Heterocycle Synthesis
Research has also been focused on the use of pyrrolidin-2-one derivatives in synthesizing various pharmaceutical intermediates. These compounds have applications in creating diverse heterocycles, which are integral to numerous medicinal compounds. The process involves transformations such as eliminations, substitutions, and bond shifts (Danieli et al., 2004).
Tautomerism Studies in NMR Spectroscopy
Studies on the tautomerism of compounds like 2-Aminopyrrolin-5-one, which share structural similarities with this compound, have been conducted using NMR spectroscopy. This research is significant in understanding the structural and chemical properties of such compounds, which can influence their biological activity (Spiessens & Anteunis, 2010).
Synthesis of Schiff Bases for Antimicrobial Applications
Further, pyrrolidin-2-one derivatives have been used in synthesizing Schiff bases, which demonstrate significant antimicrobial activities. These compounds have potential as new drugs to combat various bacterial and fungal infections (Al-Omar & Amr, 2010).
Propriétés
IUPAC Name |
(5S)-5-(methylaminomethyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-4-5-2-3-6(9)8-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMQSJNKYYLKK-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCC(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3000007.png)
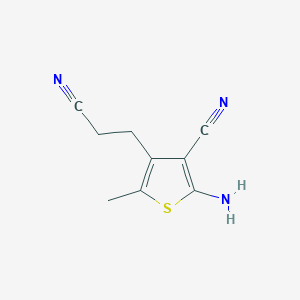
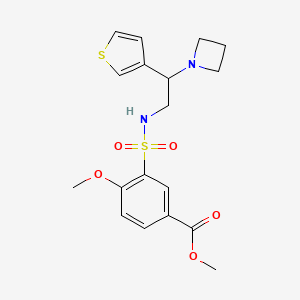
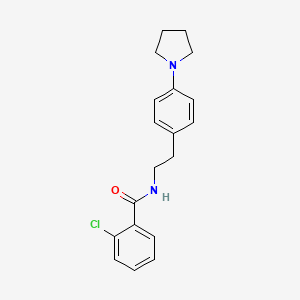

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile](/img/structure/B3000017.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)
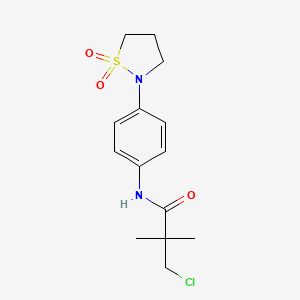
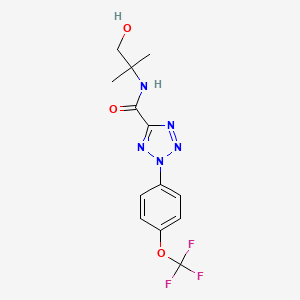
![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)
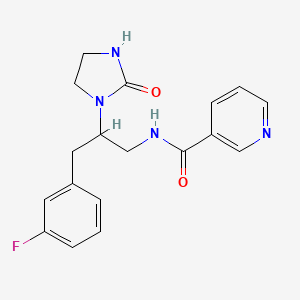
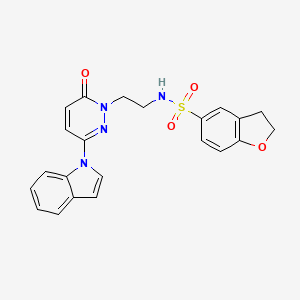
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B3000027.png)
